

A Comparative Guide to the Linearity and Limit of Detection of Rilpivirine Assays

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Compound of Interest

Compound Name: (Z)-Rilpivirine-d4

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This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The focus is on two critical performance characteristics: linearity and the limit of detection (LOD). The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate assay for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.

Comparative Performance of Rilpivirine Assays

The quantification of Rilpivirine in biological matrices and pharmaceutical dosage forms is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected. HPLC-UV methods, while typically less sensitive, are robust, cost-effective, and well-suited for the analysis of bulk drug and pharmaceutical formulations.

The following table summarizes the linearity and detection limits of several published methods for Rilpivirine quantification.

Analytical Technique	Matrix/Sample Type	Linearity Range (ng/mL)	Correlation Coefficient (r ²)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Reference
LC-MS/MS	Human Plasma	0.5 - 200	> 0.99	Not Reported	0.5	[1]
LC-MS/MS	Rat Serum	2 - 1000	≥ 0.99	Not Reported	2	[2]
LC-MS/MS	Dried Blood Spots	2 - 2500	Not Reported	Not Reported	2	[3]
LC-MS/MS	Rabbit Plasma	Not Specified	Not Specified	Not Specified	Not Specified	[4]
LC-MS/MS	Active Pharmaceutical Ingredient	0.03 - 0.14 µg/mL (30 - 140 ng/mL)	0.9997	Not Reported	10.7836 pg/mL (0.01078 ng/mL)	[5]
RP-HPLC	Bulk and Pharmaceutical Dosage Form	10 - 50 µg/mL (10,000 - 50,000 ng/mL)	> 0.999	2.98 µg/mL (2980 ng/mL)	9.98 µg/mL (9980 ng/mL)	[6]
RP-HPLC	Pharmaceutical Dosage Form	40 - 60 µg/mL (40,000 - 60,000 ng/mL)	0.999	2.35 µg/mL (2350 ng/mL)	7.13 µg/mL (7130 ng/mL)	
RP-HPLC	Bulk Drug and Tablet	10 - 50 µg/mL (10,000 - 50,000 ng/mL)	Not Reported	0.005 µg/mL (5 ng/mL)	0.17 µg/mL (170 ng/mL)	[7]

RP-HPLC	Pharmaceutical Formulation	12.50 - 37.50 ppm (12,500 - 37,500 ng/mL)	0.999	0.2 µg/mL (200 ng/mL)	0.6 µg/mL (600 ng/mL)	[8]
	Active Pharmaceutical Ingredient	30 - 450 µg/mL (30,000 - 450,000 ng/mL)	0.999	0.375 µg/mL (375 ng/mL)	1.238 µg/mL (1238 ng/mL)	
RP-HPLC	Bulk and Tablet	18 - 42 µg/mL (18,000 - 42,000 ng/mL)	0.999	0.8 µg/mL (800 ng/mL)	2.4 µg/mL (2400 ng/mL)	[10]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

LC-MS/MS Method for Rilpivirine in Human Plasma[1]

- Sample Preparation: Liquid-liquid extraction was performed on 50 µL of human plasma using a mixture of methyl-tert-butyl ether and diethyl ether. Rilpivirine-d6 was used as an internal standard.
- Chromatographic Conditions:
 - Column: Gemini C18 (150 × 4.6 mm, 5 µm)
 - Mobile Phase: Not specified in the abstract.
 - Flow Rate: Not specified in the abstract.
 - Run Time: 2.2 minutes

- Mass Spectrometry Conditions:
 - Instrument: Triple quadrupole mass spectrometer
 - Ionization Mode: Positive ionization
 - Monitored Transitions: Precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine and m/z 373.2 → 134.2 for the internal standard.

RP-HPLC Method for Rilpivirine in Bulk and Pharmaceutical Dosage Form[6]

- Sample Preparation: Standard and sample solutions were prepared to a concentration of 30 $\mu\text{g/mL}$.
- Chromatographic Conditions:
 - Column: XTerra RP 8 (4.6 x 150 mm, 5 μm)
 - Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (40:60 v/v).
 - Flow Rate: 1.0 mL/min
 - Detection: UV detector at 282 nm.
 - Injection Volume: 20 μL

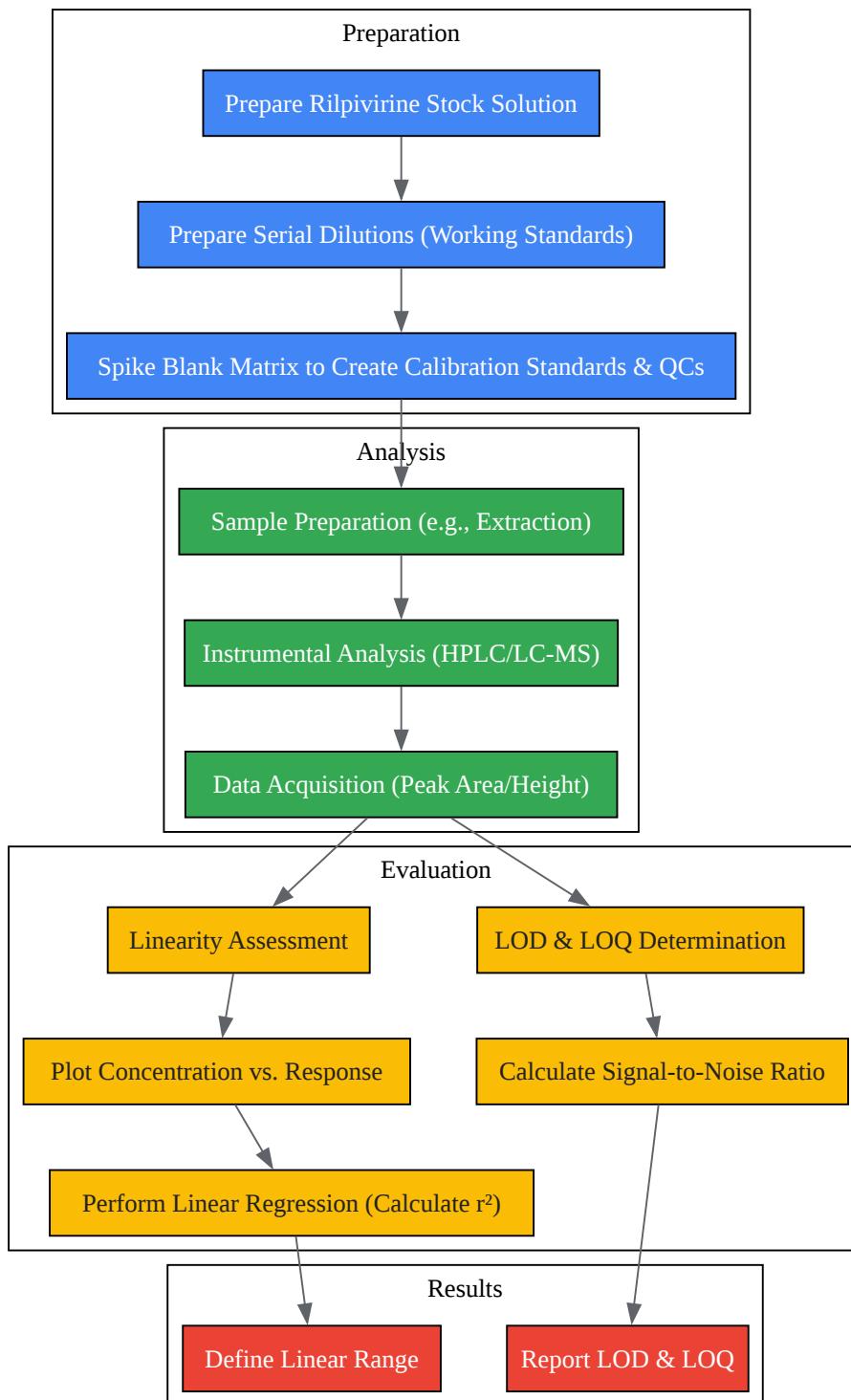
RP-HPLC Method for Rilpivirine in Pharmaceutical Dosage Form[7]

- Sample Preparation: A stock solution of Rilpivirine (500 $\mu\text{g/mL}$) was prepared by dissolving 5 mg of the drug in 10 mL of diluent with sonication. This was further diluted to 50 $\mu\text{g/mL}$.
- Chromatographic Conditions:
 - Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 μm)
 - Mobile Phase: Buffer: Acetonitrile (20:80 v/v).

- Flow Rate: 1 mL/min
- Detection: UV at 304 nm.

Workflow for Assessing Linearity and Limit of Detection

The following diagram illustrates the general workflow for establishing the linearity and limit of detection of a bioanalytical or pharmaceutical assay for Rilpivirine. This process is a critical component of method validation and ensures the reliability of the obtained quantitative data.

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Workflow for Linearity and LOD/LOQ Assessment.

This guide highlights the versatility of analytical methodologies available for Rilpivirine analysis. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the nature of the sample matrix, and the available instrumentation. For trace-level quantification in biological fluids, LC-MS/MS is the method of choice, while for routine quality control of pharmaceutical products, HPLC-UV provides a reliable and economical alternative.

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